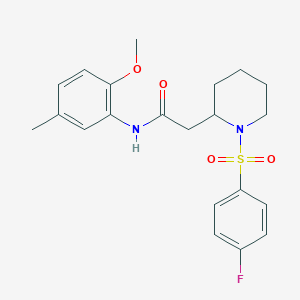![molecular formula C19H26N4O4S B2635241 ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate CAS No. 1903517-89-4](/img/structure/B2635241.png)
ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate is a complex organic compound. It features a multifaceted molecular structure incorporating a thienopyrimidine core, an ethylureido linkage, and a cyclohexanecarboxylate moiety. This compound is of interest due to its potential biological activities and its application in various fields of chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate can be approached through a multi-step synthetic route. Here is an example:
Formation of the Thienopyrimidine Core: : This step typically involves cyclization reactions starting from substituted thiophene derivatives and guanidine compounds under acidic or basic conditions.
Ethylation: : The intermediate product from the first step undergoes ethylation using ethyl iodide or a similar reagent in the presence of a base such as potassium carbonate.
Urea Formation: : The ethylated product reacts with isocyanate derivatives to form the urea linkage.
Coupling with Cyclohexanecarboxylate:
Industrial Production Methods
On an industrial scale, optimization of the aforementioned steps is essential for cost-effective and high-yield production. This may involve:
Catalysts to accelerate reaction rates
Use of continuous flow reactors to improve efficiency
Solvent recovery systems for sustainability
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate can undergo various types of chemical reactions:
Oxidation: : Potentially forming sulfoxide or sulfone derivatives.
Reduction: : Can reduce the thienopyrimidine core to yield thienopyrimidine hydrogenation products.
Substitution: : Particularly electrophilic and nucleophilic substitution reactions on the aromatic ring and ureido groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution: : Halogenating agents for electrophilic substitution; strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation: : Formation of more oxidized sulfur-containing compounds.
Reduction: : Simplified thienopyrimidine derivatives.
Substitution: : Halo derivatives or nucleophile-substituted ureas.
Applications De Recherche Scientifique
Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate shows promising applications in various fields:
Chemistry: : As a reagent or intermediate in organic synthesis.
Biology: : In studying the biological activity of thienopyrimidine derivatives.
Medicine: : Potential therapeutic applications in targeting specific enzymes or pathways.
Industry: : In the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action primarily revolves around the interaction with molecular targets such as enzymes or receptors. Given its structure, it might inhibit or activate specific pathways, impacting cellular processes. The ureido and cyclohexanecarboxylate moieties are particularly significant in these interactions, potentially binding to active sites or altering protein configurations.
Comparaison Avec Des Composés Similaires
Comparing ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexanecarboxylate with similar compounds:
Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)benzoate: : Similar structure but with a benzene ring instead of a cyclohexane ring.
Ethyl 4-((3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)ureido)methyl)cyclohexaneacetate: : Differs in the carboxylate group's positioning.
Uniqueness: : Its distinct combination of thienopyrimidine, ureido, and cyclohexanecarboxylate groups contributes to unique chemical reactivity and biological activity profiles, potentially leading to novel applications.
This comprehensive analysis of this compound should provide a solid foundation for further research and application development. What aspect intrigues you most?
Propriétés
IUPAC Name |
ethyl 4-[[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethylcarbamoylamino]methyl]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-2-27-18(25)14-5-3-13(4-6-14)11-21-19(26)20-8-9-23-12-22-15-7-10-28-16(15)17(23)24/h7,10,12-14H,2-6,8-9,11H2,1H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFNPSKCBOONRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CNC(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-Benzoylpiperidin-4-yl)methyl]-2-chloroacetamide](/img/structure/B2635159.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2635161.png)
![N-(4-chlorophenyl)-2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2635162.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2635164.png)


![2-(4-fluorophenyl)-5-(prop-2-yn-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2635168.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid](/img/structure/B2635169.png)

![3-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2635172.png)

![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2635179.png)

